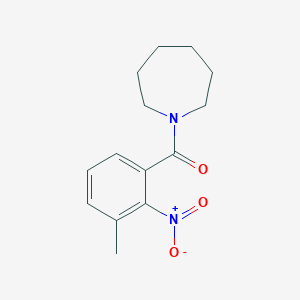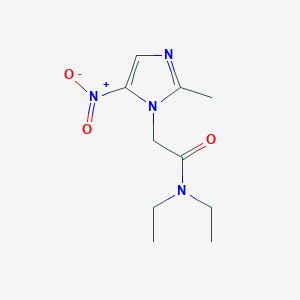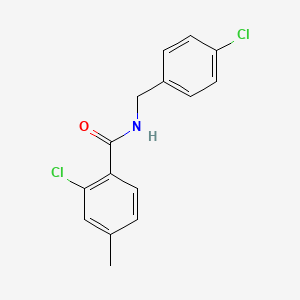
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide, also known as DMXAA, is a synthetic small molecule that has been found to have potential anti-cancer properties. It was first synthesized in the late 1990s and has since been studied extensively for its mechanisms of action and potential therapeutic applications.
作用機序
The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the formation of blood vessels, which is known as anti-angiogenesis.
実験室実験の利点と制限
One advantage of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is that it has been shown to have anti-tumor effects in a variety of cancer cell lines, making it a potentially useful tool for studying cancer biology. However, one limitation is that the mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide is not fully understood, which makes it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer therapies. Another direction is to explore the potential of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide in clinical trials.
合成法
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with pyrrolidinecarboxylic acid, followed by the addition of acetic anhydride and hydrochloric acid. Other methods include the reaction of 2,3-dimethylquinoxaline with pyrrolidine and then subsequent carboxylation, or the reaction of 2,3-dimethylquinoxaline with pyrrolidine-2-carboxylic acid.
科学的研究の応用
N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, breast, and prostate cancer. N-(2,3-dimethyl-6-quinoxalinyl)-1-pyrrolidinecarboxamide has also been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies.
特性
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-11(2)17-14-9-12(5-6-13(14)16-10)18-15(20)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTMSSRMLGOKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7070757 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)


methanone](/img/structure/B5755394.png)
![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)
![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)

